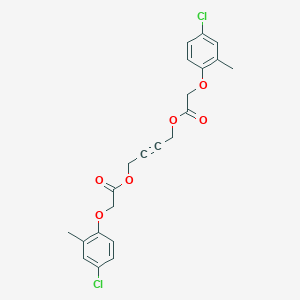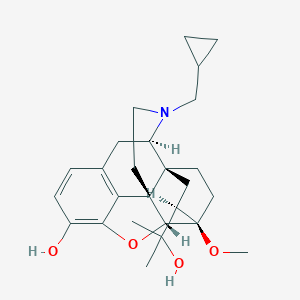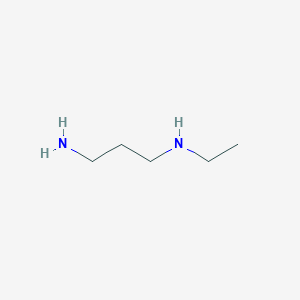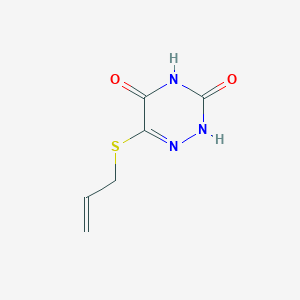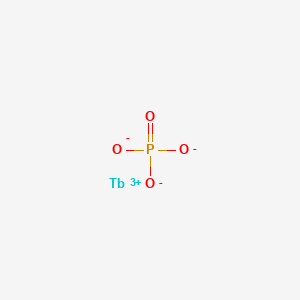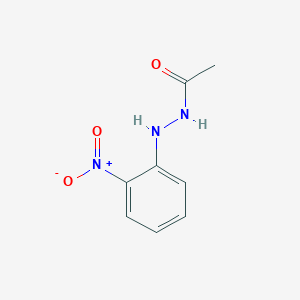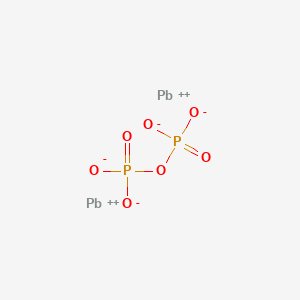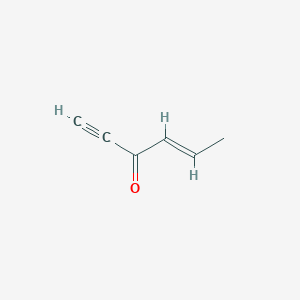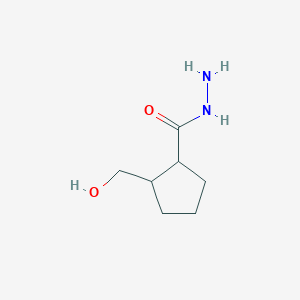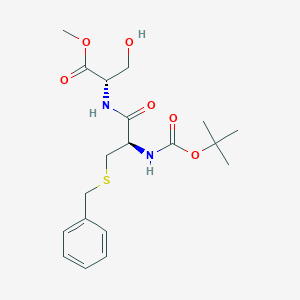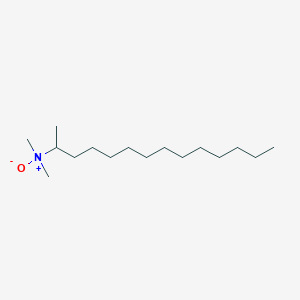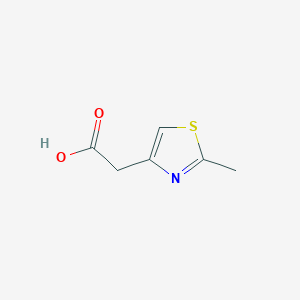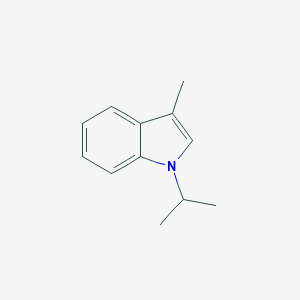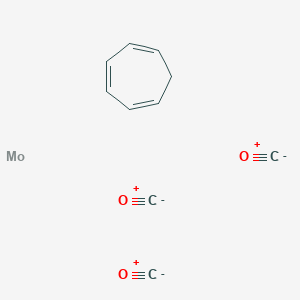
Cycloheptatriene molybdenum tricarbonyl
Vue d'ensemble
Description
Cycloheptatriene molybdenum tricarbonyl is an organomolybdenum compound with the formula (C7H8)Mo(CO)3 . It is a red-orange solid that is soluble in nonpolar organic solvents . The compound has no practical value but is a prototypical complex of cycloheptatriene .
Synthesis Analysis
The compound is prepared by thermal reaction of the triene with molybdenum hexacarbonyl . The reaction can be represented as follows: C7H8 + Mo(CO)6 → (C7H8)Mo(CO)3 + 3 CO .Molecular Structure Analysis
Cycloheptatriene molybdenum tricarbonyl is a piano stool complex, consisting of Mo(CO)3 bound to six carbon centers of the triene . The methylene group projects from the plane of the six coordinated carbon atoms .Chemical Reactions Analysis
The compound reacts with trityl salts to give the cycloheptatrienyl complex . The reaction can be represented as follows: (C7H8)Mo(CO)3 + (C6H5)3C+ → [(C7H7)Mo(CO)3]+ + (C6H5)3CH .Physical And Chemical Properties Analysis
The compound has a molecular weight of 272.13 . It is a red-orange solid with a density of 1.81 g/cm3 . The melting point is between 100-101°C .Applications De Recherche Scientifique
General Use
Cycloheptatriene molybdenum tricarbonyl is an organomolybdenum compound with the formula (C7H8)Mo(CO)3 . It is a red-orange solid that is soluble in nonpolar organic solvents . While the compound itself has no practical value, it is a prototypical complex of cycloheptatriene . It is used as a reagent, catalyst, and precursor material with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .
Gas Sensing
Specific Scientific Field
The specific scientific field for this application is Chemical Engineering .
Summary of the Application
A nanocomposite comprised of molybdenum oxide and highly conductive carbon (MoOx/Carbon) was deposited onto a screen-printed gold electrode (SPGE) to be employed as a gas sensor for the detection of formaldehyde gas .
Methods of Application or Experimental Procedures
The carbon surface was modified by acid treatment to introduce oxygen-containing groups and promote the efficient anchorage of the molybdenum precursor by surface organometallic chemistry (SOMC) . Then, once the MoOx/Carbon composite was deposited onto the SPGE, a Nafion layer was added to act as a solid-state ionic electrolyte .
Results or Outcomes
The nanocomposite gas sensor showed an enhanced electrical current response when increasing the concentration of formaldehyde, with a limit of detection as low as 60 ppb and sensitivity of 5.13 μA ppm−1 . Additionally, the nanocomposite sensor demonstrated high selectivity to formaldehyde when compared to other volatile organic compounds (VOCs) .
Thin Film Deposition
Organomolybdenum compounds can be used in the deposition of thin films, which are critical in industries such as electronics and optics .
Industrial Chemistry
These compounds can serve as catalysts in a variety of chemical reactions, helping to increase the efficiency and yield of industrial processes .
Pharmaceuticals
Organomolybdenum compounds can be used in the synthesis of pharmaceuticals, where they can help to facilitate complex chemical reactions .
LED Manufacturing
These compounds can be used in the manufacture of light-emitting diodes (LEDs), where they can contribute to the creation of thin, conductive layers .
LED Manufacturing
Safety And Hazards
Propriétés
IUPAC Name |
carbon monoxide;cyclohepta-1,3,5-triene;molybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8.3CO.Mo/c1-2-4-6-7-5-3-1;3*1-2;/h1-6H,7H2;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAVHVQYKSYTII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].C1C=CC=CC=C1.[Mo] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8MoO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cycloheptatriene molybdenum tricarbonyl | |
CAS RN |
12125-77-8 | |
| Record name | Tricarbonyl[(1,2,3,4,5,6-η)cyclohepta-1,3,5-triene]molybdenum | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.986 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




